molecular formula C9H12BrClN2O2 B13052854 Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl

Cat. No.: B13052854
M. Wt: 295.56 g/mol
InChI Key: KJPCYWHUJPOITI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H12BrClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride typically involves the reaction of 2-amino-5-bromopyridine with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-(5-chloropyridin-2-yl)acetate hydrochloride
  • Ethyl 2-amino-2-(5-fluoropyridin-2-yl)acetate hydrochloride
  • Ethyl 2-amino-2-(5-iodopyridin-2-yl)acetate hydrochloride

Uniqueness

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical and biological properties .

Biological Activity

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of anticoagulant drugs. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride has a molecular formula of C9H10BrN2O2C_9H_{10}BrN_2O_2 and a molecular weight of approximately 232.1 g/mol. The presence of the bromine atom on the pyridine ring enhances its chemical reactivity and biological activity, making it a valuable precursor for various pharmaceutical agents, especially anticoagulants like Edoxaban, which inhibits factor Xa in the coagulation cascade.

The primary biological activity of Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride is linked to its ability to inhibit factor Xa. This inhibition is crucial for preventing thrombus formation, which is vital in treating conditions such as deep vein thrombosis and pulmonary embolism. The compound's derivatives have been studied extensively for their structure-activity relationships (SAR), revealing that modifications to its structure can significantly impact its potency as an anticoagulant.

Antitumor Activity

Recent studies have also explored the antitumor potential of compounds related to Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride. For instance, derivatives have shown broad-spectrum antitumor activity against various cancer cell lines, including MCF-7 and BGC-823. These studies utilized IC50 values to measure efficacy, with some compounds demonstrating higher potency than established chemotherapeutics like 5-fluorouracil (5-FU). Notably, certain derivatives induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA binding .

CompoundIC50 (μM)Target Cell Line
Compound 10a9.00BGC-823
Compound 10f7.89BGC-823
5-FU15.18BGC-823

Binding Affinity Studies

Molecular docking studies have indicated that Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride binds effectively to factor Xa, with binding affinities influenced by structural modifications. This information is critical for optimizing drug candidates for clinical applications .

Case Studies

  • Anticoagulant Development : In the development of Edoxaban, Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride served as a key intermediate. Its synthesis involved several steps that were optimized to enhance yield and purity, demonstrating its importance in pharmaceutical manufacturing processes.
  • Antitumor Research : A study evaluated several derivatives of this compound against different tumor cell lines. The results highlighted that compounds derived from Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride exhibited significant cytotoxicity while maintaining lower toxicity towards normal cells, showcasing their potential as selective anticancer agents .

Properties

Molecular Formula

C9H12BrClN2O2

Molecular Weight

295.56 g/mol

IUPAC Name

ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate;hydrochloride

InChI

InChI=1S/C9H11BrN2O2.ClH/c1-2-14-9(13)8(11)7-4-3-6(10)5-12-7;/h3-5,8H,2,11H2,1H3;1H

InChI Key

KJPCYWHUJPOITI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)Br)N.Cl

Origin of Product

United States

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